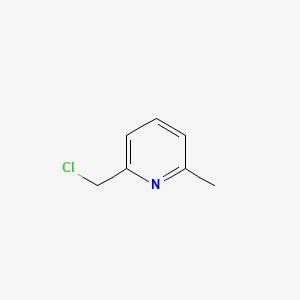
2-(クロロメチル)-6-メチルピリジン
概要
説明
2-(Chloromethyl)-6-methylpyridine is a chemical compound used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Synthesis Analysis
The synthesis of 2-chloro-5-chloromethyl pyridine involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5. The temperature is elevated to 80-100 DEG C while stirring. After stopping the nitrogen, chlorine is let in and the temperature is further elevated for a reaction .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . More detailed information about the chemical reactions involving 2-(Chloromethyl)-6-methylpyridine was not found in the search results.科学的研究の応用
塩基触媒アルキル化
2-(クロロメチル)-6-メチルピリジン塩酸塩は、DMF中でのp-tert-ブチルカリックス[6]アレーンおよびp-tert-ブチルカリックス[5]アレーンの塩基触媒アルキル化における試薬として用いられてきました . アルキル化は、アルキル基が1つの分子から別の分子へ転移するプロセスです。この場合、2-(クロロメチル)-6-メチルピリジンは反応のためのアルキル基を提供します。
2. Gd3+ジエチレントリアミンペンタ酢酸ビスアミド錯体の合成 この化合物は、Gd3+ジエチレントリアミンペンタ酢酸ビスアミド錯体の合成に使用されてきました . この錯体は、Zn2±感受性磁気共鳴画像法(MRI)造影剤です。造影剤は、MRI検査で異なる組織間の違いを強調するために使用され、異常をより簡単に確認することができます。
溶解度
2-(クロロメチル)-6-メチルピリジン塩酸塩は、水、アセトン(10-50mg/ml)、および95%エタノール(100mg/ml)に可溶です . この特性は、多くの化学反応やプロセスにおいて重要であり、化合物が他の物質とどれだけよく混合できるかを決定します。
フェノール保護基
2-(クロロメチル)-6-メチルピリジンとは直接関係しませんが、類似の化合物である2-(クロロメトキシ)エチルトリメチルシランは、ラテリフルオロンの合成においてフェノール保護基として使用されています . 保護基は、有機化学において、特定の官能基が反応するのを一時的にブロックするために使用され、他の反応を先に進めることができます。
Safety and Hazards
特性
IUPAC Name |
2-(chloromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYGHGKTNHYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275746 | |
| Record name | 2-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-29-4 | |
| Record name | 2-(Chloromethyl)-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Chloromethyl)-6-methylpyridine in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine?
A1: 2-(Chloromethyl)-6-methylpyridine (2) is a crucial intermediate in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine (6). The research paper outlines a synthetic route where 2-(Chloromethyl)-6-methylpyridine, obtained as a mixture alongside 4-chloro-2,6-dimethylpyridine (3) from the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (1), is ultimately separated and not used in the final steps. The desired product (6) is achieved by reacting the separated 4-chloro-2,6-dimethylpyridine (3) with trimethylstannyl sodium. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



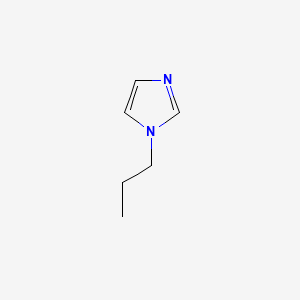
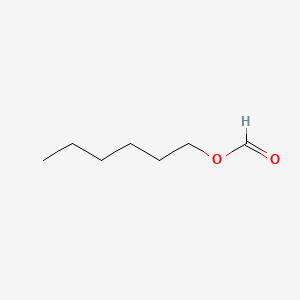
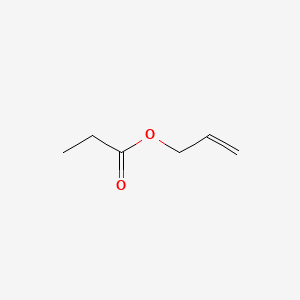
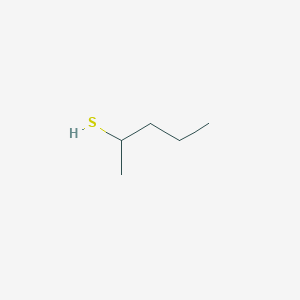



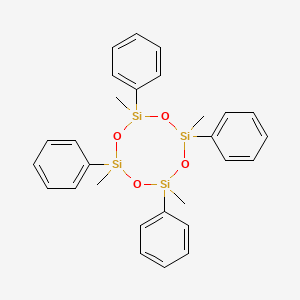

![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)


